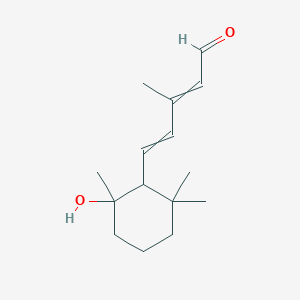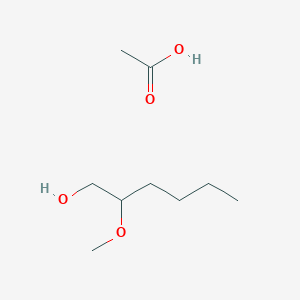
Acetic acid;2-methoxyhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methoxyhexan-1-ol, also known as 1-Hexanol,2-methoxy-,acetate, is a chemical compound with the molecular formula C9H20O4 and a molecular weight of 192.253 g/mol . This compound is an ester formed from acetic acid and 2-methoxyhexan-1-ol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-methoxyhexan-1-ol typically involves the esterification of acetic acid with 2-methoxyhexan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .
Industrial Production Methods: Industrial production of esters like this compound often employs similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acetic acid;2-methoxyhexan-1-ol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2-methoxyhexan-1-ol in the presence of a strong acid or base.
Oxidation: The alcohol group in 2-methoxyhexan-1-ol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: Acetic acid and 2-methoxyhexan-1-ol.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Scientific Research Applications
Acetic acid;2-methoxyhexan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of acetic acid;2-methoxyhexan-1-ol primarily involves its hydrolysis by esterases to release acetic acid and 2-methoxyhexan-1-ol. These products can then participate in various biochemical pathways. Acetic acid can act as a metabolic intermediate, while 2-methoxyhexan-1-ol can be further metabolized or utilized in cellular processes .
Comparison with Similar Compounds
Methoxyacetic acid: A derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group.
Ethyl acetate: Another ester formed from acetic acid and ethanol, commonly used as a solvent in laboratories and industry.
Uniqueness: Acetic acid;2-methoxyhexan-1-ol is unique due to its specific structure, which combines the properties of acetic acid and 2-methoxyhexan-1-ol. This combination allows it to participate in a variety of chemical reactions and makes it useful in different applications compared to other esters .
Properties
CAS No. |
88536-60-1 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
acetic acid;2-methoxyhexan-1-ol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-3-4-5-7(6-8)9-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
HVVRGFBAONQVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
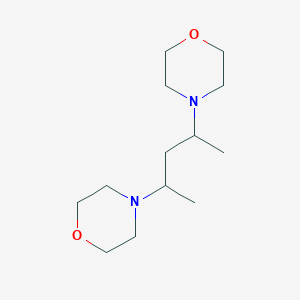
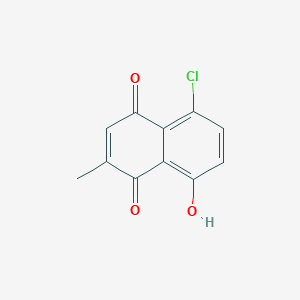
phosphanium chloride](/img/structure/B14386993.png)
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)

![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)

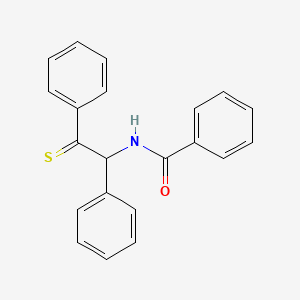
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
